molecular formula C5H5N3O2 B1362073 5-Nitropyridin-3-amine CAS No. 934-59-8

5-Nitropyridin-3-amine

Cat. No.: B1362073
CAS No.: 934-59-8
M. Wt: 139.11 g/mol
InChI Key: YRWMMPVSSQFMRQ-UHFFFAOYSA-N
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Description

Synthesis from Pyridine (B92270) Precursors

A common approach to the synthesis of 3-amino-5-nitropyridine involves the nitration of a pyridine derivative followed by the introduction of the amino group. nih.gov Due to the electron-withdrawing nature of the pyridine ring nitrogen, direct nitration requires specific conditions to achieve the desired substitution pattern. nih.gov

Another strategy involves starting with a pre-functionalized pyridine ring. For instance, suitable halogenated pyridine derivatives can be utilized in transition metal-catalyzed coupling reactions with reagents containing nitro and amino groups, allowing for precise installation of these functionalities. researchgate.net

Rearrangement Reactions

Rearrangement reactions provide elegant and efficient routes to 5-Nitropyridin-3-amine from readily available carboxylic acid derivatives.

The Hofmann rearrangement of 5-nitronicotinamide is a viable method for the synthesis of this compound. researchgate.netacs.org This reaction involves the conversion of the primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. The reaction is typically carried out in the presence of a halogen, such as bromine, and a base. researchgate.net A modified Hofmann rearrangement using phenyliodoso diacetate (PhI(OAc)2) has also been reported for the synthesis of 3-amino-5-nitropyridines. researchgate.netnih.gov

The Curtius rearrangement offers another pathway, starting from 5-nitronicotinoyl azide. libretexts.org This thermal or photochemical decomposition of the acyl azide leads to an isocyanate, which can then be hydrolyzed to yield the target amine. nih.govacs.org This method is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration. nih.gov

The Schmidt reaction provides a direct conversion of 5-nitroisonicotinic acid to this compound using hydrazoic acid (HN3) in the presence of a strong acid. libretexts.org This reaction also proceeds through an isocyanate intermediate. libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMMPVSSQFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376548
Record name 5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-59-8
Record name 5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Medicinal Chemistry

5-Nitropyridin-3-amine and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. They serve as important intermediates in the synthesis of various pharmaceutical compounds. lookchem.com

Derivatives of this compound have been investigated as inhibitors of various kinases, which are enzymes that play crucial roles in cellular signaling pathways. For instance, certain derivatives have been identified as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. The development of potent and selective kinase inhibitors is a major focus in the search for new anticancer drugs. researchgate.net Nitropyridine derivatives have been used in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are implicated in various diseases. mdpi.com

The versatile chemical nature of this compound allows it to be a precursor for a wide range of therapeutic agents. Its derivatives have shown potential antimicrobial properties, with the nitro group believed to enhance their interaction with microbial targets. Additionally, these compounds are used in the synthesis of molecules targeting the PI3K/AKT/mTOR signaling pathway, which is critical in cell functions and often dysregulated in cancer. researchgate.net

Materials Science

In the field of materials science, this compound and its derivatives are explored for their potential in creating novel materials with specific electronic and optical properties.

The rigid structure and functional groups of nitropyridine derivatives make them suitable building blocks for new polymers. smolecule.com These polymers could have applications in various technological fields, depending on their tailored properties.

Pyridine (B92270) derivatives are utilized in the production of dyes and pigments. mdpi.com The chromophoric properties of the nitro group in this compound can be harnessed to create colored compounds for various industrial applications.

Advanced Spectroscopic and Computational Investigations

Intermediate in Organic Synthesis

5-Nitropyridin-3-amine is a crucial building block for creating more complex heterocyclic compounds. Its reactive sites allow for a variety of chemical transformations, making it a precursor for pharmaceuticals and agrochemicals. lookchem.com For example, derivatives of this compound are used in the synthesis of biologically active molecules that have applications in medicinal chemistry. acs.org

Role in the Synthesis of Azo Dyes

The amino group in this compound can be diazotized and then coupled with various aromatic compounds to form azo dyes. cdnsciencepub.com Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are used extensively in the textile and printing industries. The specific color of the resulting dye depends on the chemical structure of the coupling partner.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Use in the Development of Kinase Inhibitors

Derivatives of nitropyridines, including those synthesized from this compound, have been investigated for their potential as kinase inhibitors. mdpi.comacs.orglookchem.com Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.gov The nitropyridine scaffold can be modified to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity. mdpi.comgoogle.com Research has shown that certain nitropyridine derivatives exhibit inhibitory activity against various protein kinases, making them promising leads for the development of new therapeutic agents. acs.orgnih.gov

Advanced Applications in Bioactive Compound Synthesis

In Medicinal Chemistry

In the realm of medicinal chemistry, 5-Nitropyridin-3-amine and its derivatives are of significant interest due to their potential biological activities. Researchers have explored these compounds as precursors for novel pharmaceutical agents. For instance, derivatives of this compound have been investigated for their potential in developing anticancer and antimicrobial drugs. The core structure of this compound has been incorporated into molecules designed to inhibit specific biological targets, such as protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers.

In Materials Science

The application of this compound extends into materials science, where it serves as a building block for functional materials. The presence of both a nitro and an amino group on the pyridine (B92270) ring allows for the synthesis of polymers and other materials with specific electronic or optical properties. Its derivatives are also explored for their potential use in organic electronics. lookchem.com

Emerging Research Directions

Green Chemistry Approaches in 5-Nitropyridin-3-amine Synthesis

Traditional synthesis of nitropyridines often involves harsh reagents like concentrated nitric and sulfuric acids, leading to environmental and safety concerns. nih.gov Consequently, a significant research trend is the development of greener, more sustainable synthetic routes. These approaches focus on using less hazardous materials, improving energy efficiency, and minimizing waste.

A notable example is the use of novel catalytic systems. Research has demonstrated the synthesis of nitropyridine derivatives using a modified hectorite-loaded ionic liquid as a catalyst. chemicalbook.com This method offers several advantages aligned with green chemistry principles:

High Yield: The reaction of 5-Bromo-2-nitropyridine with piperazine in dimethyl sulfoxide using this catalyst achieved a yield of 94.8%. chemicalbook.com

Solvent and Catalyst Reusability: The ionic liquid material supported by organically modified hectorite can be recovered by simple filtration and reused with minimal loss of activity. chemicalbook.com

Milder Conditions: The reaction proceeds at a moderate temperature of 80°C. chemicalbook.com

This shift towards eco-friendly catalysts and reaction conditions represents a pivotal direction in the industrial-scale production and laboratory synthesis of this compound and related structures.

Table 1: Comparison of a Green Synthesis Approach for a Nitropyridine Derivative Use the slider to see the details for each step.

ParameterDetailsSource
Catalyst Modified hectorite-loaded ionic liquid (MHIL) chemicalbook.com
Reactants 5-Bromo-2-nitropyridine, Piperazine chemicalbook.com
Solvent Dimethyl sulfoxide (DMSO) chemicalbook.com
Temperature 80 °C chemicalbook.com
Reaction Time 5 hours chemicalbook.com
Product Yield 94.8% chemicalbook.com
Green Features Reusable catalyst, High product conversion (99.68% by HPLC) chemicalbook.com

Advanced Computational Modeling for Drug Design and Material Science

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules like this compound, accelerating research in drug design and materials science. Theoretical methods, particularly Density Functional Theory (DFT), are employed to elucidate molecular characteristics without the need for initial synthesis and experimentation. researchgate.netresearchgate.net

In drug design , computational models help in:

Understanding Bio-molecular Interactions: Calculations of molecular properties such as dipole moment and molecular electrostatic potential (MEP) can predict how a molecule will interact with biological targets. researchgate.net The MEP map identifies electrophilic and nucleophilic regions, which are crucial for hydrogen bonding and other non-covalent interactions with proteins and enzymes. researchgate.net

Predicting Reactivity: DFT calculations can predict favored sites for chemical reactions, such as nitration, by analyzing the charge distribution on the pyridine (B92270) ring.

In materials science , computational studies are used to:

Evaluate Non-Linear Optical (NLO) Properties: Aminonitropyridines are studied for their potential in NLO materials. researchgate.net Computational methods can calculate hyperpolarizability, a key indicator of NLO activity, guiding the design of new materials with specific optical properties. researchgate.net

These in silico studies provide a theoretical framework that complements experimental work, enabling a more rational design of novel drugs and materials based on the this compound scaffold. researchgate.net

Novel Synthetic Strategies for Complex this compound Architectures

Beyond simple modifications, researchers are developing sophisticated synthetic strategies to build complex molecular architectures incorporating the 5-nitropyridine core. These novel methods provide access to a wider range of derivatives with potential applications in medicine and materials science.

Key strategies include:

Multi-Component Reactions: A facile and efficient method for constructing libraries of nitropyridine derivatives involves a three-component ring transformation (TCRT) of dinitropyridone with aldehydes in the presence of an ammonium salt. kochi-tech.ac.jp This approach allows for easy modification of the pyridine framework by simply changing the starting aldehyde. kochi-tech.ac.jp

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This reaction has been used to synthesize complex isoquinoline derivatives, which are then reacted with a dichloronitropyridine via nucleophilic aromatic substitution (SNAr) to yield potent kinase inhibitors. mdpi.com

Hantzsch-Type Synthesis: The Hantzsch 1,4-dihydropyridine synthesis has been adapted to create complex fused-ring systems. Subsequent oxidation of the dihydropyridine ring with an agent like chromium trioxide yields the corresponding 5-nitropyridine derivative, which has been evaluated for bacteriostatic properties. mdpi.com

These advanced synthetic routes are crucial for generating structural diversity, enabling the exploration of new chemical space and the development of molecules with highly specific functions.

Table 2: Overview of Novel Synthetic Strategies for Nitropyridine Derivatives Use the filters to select a specific synthetic strategy.

StrategyKey ReactionStarting Materials (Example)Product Type (Example)Source
Three-Component Ring Transformation TCRTDinitropyridone, Aldehyd, NH₄OAc3-Alkylated/Arylated 5-Nitropyridines kochi-tech.ac.jp
Cross-Coupling & SNAr Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution3-Chloroisoquinoline derivative, 2,6-Dichloro-3-nitropyridineN-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine mdpi.com
Hantzsch Dihydropyridine Synthesis Cyclocondensation & Oxidation2-Nitroacetophenone, Paraformaldehyde, Ammonium acetateEpoxybenzooxocino[4,3-b]pyridine derivatives mdpi.com

Exploration of Additional Biological Targets and Mechanisms of Action

While the chemical utility of this compound is well-established, current research is actively exploring its biological activities and those of its derivatives. The core structure, featuring both a hydrogen bond-donating amino group and an electron-withdrawing nitro group, is a promising pharmacophore for interacting with various biological targets.

Emerging biological applications and targets include:

Enzyme Inhibition: Nitropyridine derivatives have shown significant inhibitory activity against various enzymes. For instance, certain 3-nitropyridylpiperazine derivatives are potent urease inhibitors, while a 5-nitropyridin-2-yl derivative demonstrated dual inhibition of chymotrypsin and urease. nih.gov

Kinase Modulation: The development of kinase inhibitors is a major focus in cancer therapy. A complex derivative of 2,6-dichloro-3-nitropyridine was specifically designed as a potential irreversible inhibitor of monopolar spindle 1 (MPS1) kinase, a target in triple-negative breast cancer. mdpi.com Another nitropyridine derivative was identified as an inhibitor of the p70S6Kβ kinase. nih.gov

Antimicrobial and Antiprotozoal Activity: The nitropyridine class of compounds has shown potential as antimicrobial agents. Derivatives functionalized with azole moieties have demonstrated moderate antibacterial activity against S. aureus and E. coli, as well as antiprotozoal effects. mdpi.com

The mechanism of action is often attributed to the nitro group, which can be reduced by cellular enzymes like nitroreductases to form reactive intermediates that interact with crucial biomolecules such as DNA and proteins. The amino group facilitates target engagement through hydrogen bonding.

Integration of Experimental and Theoretical Methods for Comprehensive Understanding

A hallmark of modern chemical research is the powerful synergy between experimental techniques and theoretical calculations. This integrated approach provides a much deeper and more comprehensive understanding of molecular structure, properties, and behavior than either method could achieve alone. For aminonitropyridines, this is particularly evident in the field of structural and vibrational analysis. researchgate.net

This comprehensive approach typically involves:

Experimental Characterization: The molecular and crystal structure is determined experimentally using techniques like X-ray crystallography. Spectroscopic data are collected using methods such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net

Theoretical Modeling: The geometry of the molecule is optimized computationally, often using DFT methods. Vibrational frequencies and electronic properties are also calculated from first principles. researchgate.netresearchgate.net

Correlation and Interpretation: The experimental data are then compared with the theoretical results. For example, calculated vibrational frequencies are used to make definitive assignments for the peaks observed in the experimental IR and Raman spectra. researchgate.net

This combination allows researchers to validate their theoretical models against real-world measurements and to fully interpret complex experimental data. The insights gained from such integrated studies are crucial for understanding structure-property relationships, which in turn guide the rational design of new this compound-based molecules for specific applications. researchgate.net

Q & A

Q. What experimental designs mitigate bias in studies involving this compound?

  • Methodological Answer :
  • Blinded Analysis : Assign sample preparation and data interpretation to separate teams.
  • Positive/Negative Controls : Include known analogs (e.g., 3-Nitropyridin-2-amine) to benchmark results.
  • Statistical Rigor : Apply ANOVA for multi-group comparisons and report confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.